molecular formula C7H8F2N2 B13133609 2-(Aminomethyl)-3,4-difluoroaniline

2-(Aminomethyl)-3,4-difluoroaniline

Cat. No.: B13133609
M. Wt: 158.15 g/mol
InChI Key: BKKUXZFUAHQHCS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4-difluoroaniline is a fluorinated aromatic amine characterized by an aminomethyl (-CH₂NH₂) substituent at the 2-position and fluorine atoms at the 3- and 4-positions of the benzene ring. This compound is structurally related to 3,4-difluoroaniline (CAS 3863-11-4), a commercially available intermediate used in pharmaceuticals, agrochemicals, and coordination chemistry . The aminomethyl group enhances nucleophilicity and reactivity, making it a valuable building block for synthesizing heterocycles like 3,4-dihydroquinazolines via annulation reactions with nitroalkanes . Its fluorine substituents confer electron-withdrawing effects, influencing electronic distribution and intermolecular interactions, which are critical in biological and catalytic applications .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2-(aminomethyl)-3,4-difluoroaniline

InChI

InChI=1S/C7H8F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2

InChI Key

BKKUXZFUAHQHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)CN)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-difluoroaniline typically involves the introduction of aminomethyl and difluoro groups onto an aniline ring. One common method is through the nucleophilic aromatic substitution of a difluorobenzene derivative with an aminomethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-3,4-difluoroaniline may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(Aminomethyl)-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Environmental and Toxicological Profiles

Fluoroanilines exhibit varying biodegradability and toxicity:

Compound Biodegradability (Strain FD-1) Daphnia magna Toxicity
3,4-Difluoroaniline Efficient removal Not tested
2,4-Difluoroaniline (DFA) Moderate removal High toxicity
3,4-Dichloroaniline (DCA) Not reported High toxicity
  • The aminomethyl group in 2-(Aminomethyl)-3,4-difluoroaniline may alter solubility and microbial degradation pathways compared to non-functionalized fluoroanilines .

Physicochemical and Electronic Properties

The electron-withdrawing fluorine atoms reduce the aromatic ring’s electron density, while the aminomethyl group donates electrons via resonance. This duality affects:

  • Solubility: Enhanced water solubility compared to non-polar chloro analogs.
  • logP : Estimated logP ~1.2 (lower than 3,4-dichloroaniline, logP ~2.5), favoring membrane permeability .
  • Reactivity: The aminomethyl group facilitates nucleophilic attacks, enabling efficient annulation reactions .

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